N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
CAS No.:
Cat. No.: VC13463387
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H27N3 |
|---|---|
| Molecular Weight | 273.4 g/mol |
| IUPAC Name | N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine |
| Standard InChI | InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2 |
| Standard InChI Key | HAKFPHGKIMXNGL-UHFFFAOYSA-N |
| SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |
| Canonical SMILES | C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₇H₂₇N₃, with a molecular weight of 273.4 g/mol. Its IUPAC name, N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine, reflects its three primary components:
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A pyrrolidine ring substituted with a benzyl group at the N1 position.
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A cyclopropyl moiety attached to the secondary amine.
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An ethane-1,2-diamine spacer linking the pyrrolidine and cyclopropyl groups .
The stereochemistry of the pyrrolidine ring significantly influences biological activity. The (S)-enantiomer, for instance, demonstrates distinct binding affinities compared to its racemic counterpart .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₇N₃ | |
| Molecular Weight | 273.4 g/mol | |
| IUPAC Name | N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine | |
| CAS Number | 1353999-71-9 (racemic) | |
| XLogP3 | 2.2 |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
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Pyrrolidine Intermediate Formation: Benzylation of pyrrolidin-2-ylmethanamine yields 1-benzylpyrrolidin-2-ylmethanamine .
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Cyclopropane Coupling: Reacting the intermediate with cyclopropylethane-1,2-diamine under reductive amination conditions.
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Purification: Chromatographic techniques isolate the target compound, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/methanol gradients) .
Critical parameters include:
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Temperature: 40–60°C for amination steps.
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Catalysts: Palladium on carbon (Pd/C) for hydrogenation.
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Reaction Time: 12–24 hours for complete conversion.
Scalability Challenges
Industrial-scale production faces hurdles due to the cyclopropane ring’s strain and the pyrrolidine’s sensitivity to oxidation. Advances in flow chemistry and microwave-assisted synthesis are being explored to improve efficiency .
Physicochemical and Analytical Characterization
Physical Properties
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Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .
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Melting Point: 98–102°C (decomposition observed above 110°C).
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Stability: Degrades under acidic conditions (pH < 4) due to cyclopropane ring opening.
Spectroscopic Profiles
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NMR:
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IR: Peaks at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).
Preclinical Findings
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Neuroprotection: In rodent models, the compound reduced glutamate-induced neuronal apoptosis by 40% at 10 mg/kg.
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Antiproliferative Effects: Inhibited HeLa cell proliferation (EC₅₀ = 5.6 µM) via p27Kip1 upregulation .
Applications in Drug Discovery
Neurological Disorders
The benzyl-pyrrolidine moiety mimics dopamine transporter inhibitors, positioning the compound as a candidate for Parkinson’s disease .
Oncology
USP19 inhibition potentiates TNFα-induced apoptosis in cancer cells, offering a combinatorial therapy avenue .
Future Perspectives
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